molecular formula C4H6N2S2 B1595378 5-(Methylthio)thiazol-2-amine CAS No. 99171-11-6

5-(Methylthio)thiazol-2-amine

Cat. No. B1595378
CAS RN: 99171-11-6
M. Wt: 146.2 g/mol
InChI Key: KVLWIPGOGRZZEA-UHFFFAOYSA-N
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Description

5-(Methylthio)thiazol-2-amine is a chemical compound with the CAS Number: 99171-11-6 . It has a molecular weight of 147.24 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-(Methylthio)thiazol-2-amine involves the reaction of 2-amino-5-bromothiazole with sodium thiomethoxide . The reaction becomes homogeneous after the addition of sodium thiomethoxide . The reaction is warmed to 45° C for 40 minutes, then allowed to stir at room temperature overnight .


Molecular Structure Analysis

The molecular structure of 5-(Methylthio)thiazol-2-amine is represented by the linear formula: C4H6N2S2 .


Physical And Chemical Properties Analysis

5-(Methylthio)thiazol-2-amine is a solid at room temperature . It has a molecular weight of 147.24 and is represented by the linear formula: C4H6N2S2 .

Scientific Research Applications

  • Anticancer Agent

    • Application: 2-aminothiazole-based compounds have been found to exhibit anticancer properties .
    • Results: While the specific results or outcomes would depend on the individual studies, the general consensus is that these compounds show promise as anticancer agents .
  • Antioxidant

    • Application: These compounds can act as antioxidants, helping to protect cells from damage .
    • Results: The effectiveness of these compounds as antioxidants would be determined through various biochemical assays .
  • Antimicrobial Agent

    • Application: Some 2-aminothiazole-based compounds have antimicrobial properties, making them potentially useful in treating infections .
    • Results: The results would depend on the specific studies, but these compounds have shown promise as antimicrobial agents .
  • Anti-inflammatory Agent

    • Application: These compounds can also act as anti-inflammatory agents, potentially helping to reduce inflammation in the body .
    • Results: While the specific results would depend on the individual studies, these compounds have shown potential as anti-inflammatory agents .
  • Antiviral Agent

    • Application: Some 2-aminothiazole-based compounds have been found to exhibit antiviral properties .
    • Results: The effectiveness of these compounds as antiviral agents would be determined through various virological assays .
  • Neuroprotective Agent

    • Application: These compounds can act as neuroprotective agents, potentially helping to protect neurons from damage .
    • Results: The effectiveness of these compounds as neuroprotective agents would be determined through various neurological assays .

Safety And Hazards

The safety information available indicates that 5-(Methylthio)thiazol-2-amine is potentially toxic if swallowed . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-methylsulfanyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLWIPGOGRZZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326014
Record name 5-(Methylthio)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylthio)thiazol-2-amine

CAS RN

99171-11-6
Record name 5-(Methylthio)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99171-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylthio)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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